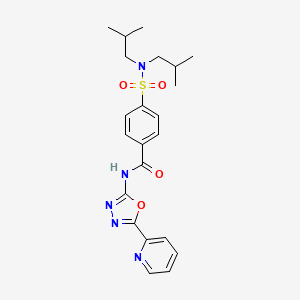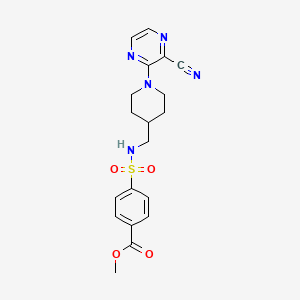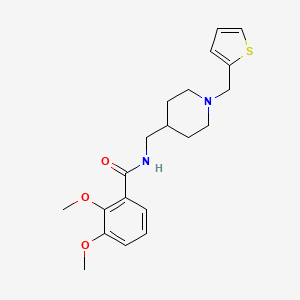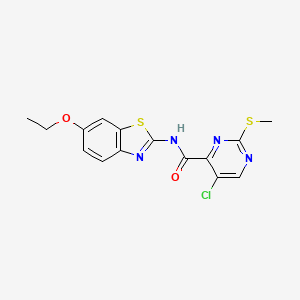![molecular formula C14H19N3O2S B2425144 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide CAS No. 946358-21-0](/img/structure/B2425144.png)
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide” is a synthetic compound that belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolopyrimidines are of considerable interest due to their wide range of biological properties and are often used in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves the treatment of acetoacetic acid ethyl ester with thiourea in sodium methylate, followed by alkylation and regioselective cyclization . The halogenation and some transformations of synthesized thiazolo[3,2-a]pyrimidine due to its ketone group were carried out to obtain the corresponding carboxamide, carbothioamide, sulfonohydrazide, and oxime and its alkylated derivatives .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization or sulfonation of cyclized products can occur .Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Compounds with pyrimidine and thiazole moieties, similar to N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide, have been synthesized for various applications, including their potential as insecticidal and antibacterial agents. For instance, microwave irradiative cyclocondensation has been used to synthesize pyrimidine-linked pyrazole heterocyclics, which demonstrated insecticidal and antimicrobial potentials (Deohate & Palaspagar, 2020).
Antimicrobial and Antitumor Properties
Similar chemical structures have been evaluated for their antimicrobial properties, with some showing significant activity against various microorganisms. For example, N-Substituted-N′-(4,6-dimethylpyrimidin-2-yl)-thiourea derivatives and related fused heterocyclic compounds have been synthesized and tested for their broad-spectrum activity against tested microorganisms, with some compounds showing higher activity against fungi than bacteria (Saeed et al., 2011).
CDK Inhibition and Cancer Research
In the realm of cancer research, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator of cell cycle progression. These compounds have shown antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).
Antioxidant Agents
Additionally, thieno[2,3-d]pyrimidines have been used in the synthesis of compounds with promising antioxidant and antitumor properties. Some derivatives have demonstrated high inhibition of cell growth compared to untreated control cells, indicating their potential as specific antitumor agents (Aly et al., 2010).
Antimicrobial Activity
The synthesis of new heterocyclic compounds containing a sulfonamido moiety, similar in structure to the queried compound, has shown that such compounds can possess significant antibacterial properties. Some of these compounds have demonstrated high activities, underscoring their potential as antibacterial agents (Azab et al., 2013).
Future Directions
Thiazolopyrimidines, including this compound, have potential applications in various fields of research and industry due to their wide range of biological properties . Future research could focus on exploring these properties further and developing new derivatives with enhanced activity and specificity .
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-5-10(6-2)12(18)16-11-9(4)15-14-17(13(11)19)8(3)7-20-14/h7,10H,5-6H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCZALILEAIKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425061.png)
![2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2425062.png)
![N-(2,5-dimethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2425063.png)




![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one](/img/structure/B2425068.png)

![N-[[1-(3-Chlorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2425072.png)
![1-(3,4-Dimethylphenyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2425073.png)


![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)
